An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3-(9-anthryl)-D-alanine
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-3-(9-anthryl)-D-alanine, a fluorescent, non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery. The methodologies detailed herein are compiled from established chemical principles and published data, offering a robust framework for the production of this valuable compound.
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a derivative of the amino acid alanine, featuring a bulky, fluorescent anthryl group attached to the β-carbon and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The D-chiral configuration and the fluorescent properties of the anthryl moiety make it a unique building block for the synthesis of peptides with modified structures and for use as a fluorescent probe to study peptide-protein interactions and cellular processes.[1] The Fmoc protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains under mild conditions.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Fmoc-3-(9-anthryl)-D-alanine, compiled from various commercial suppliers.
| Property | Value |
| CAS Number | 268733-63-7 |
| Molecular Formula | C₃₂H₂₅NO₄ |
| Molecular Weight | 487.55 g/mol |
| Appearance | Light yellowish to yellow powder/solid |
| Purity (HPLC) | ≥95.0% to ≥98% |
| Melting Point | 240 - 244 °C (decomposes) |
| Optical Rotation | [α]D20 = +35 ± 2° (c=1 in DMF) |
| Storage Temperature | 2-8°C |
Experimental Protocols
The synthesis of Fmoc-3-(9-anthryl)-D-alanine is a multi-step process. The following protocols outline a viable synthetic route, starting from the commercially available 9-anthraldehyde. This proposed synthesis is based on the principles of asymmetric Strecker synthesis, followed by Fmoc protection.
Part 1: Asymmetric Synthesis of 3-(9-anthryl)-D-alanine
The enantioselective synthesis of the D-amino acid can be achieved via a diastereoselective Strecker reaction using a chiral auxiliary. (R)-phenylglycine amide is a well-established chiral auxiliary for the synthesis of D-amino acids.[1][3]
Materials:
-
9-Anthraldehyde
-
(R)-Phenylglycine amide
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Experimental Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 9-anthraldehyde (1 equivalent) and (R)-phenylglycine amide (1 equivalent) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Strecker Reaction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Slowly add the aqueous NaCN solution to the imine solution, followed by the dropwise addition of acetic acid (1.1 equivalents).
-
Crystallization-Induced Asymmetric Transformation: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Stir for 24-48 hours. During this time, one diastereomer of the resulting α-aminonitrile is expected to selectively precipitate from the solution.[3]
-
Isolation of Diastereomerically Pure Aminonitrile: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold methanol/water (1:1) and then with diethyl ether.
-
Hydrolysis of the Nitrile: Suspend the dried α-aminonitrile in 6 M hydrochloric acid. Heat the mixture at reflux for 12-24 hours to hydrolyze both the nitrile and the amide functionalities.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the aqueous solution with diethyl ether to remove phenylglycine. Adjust the pH of the aqueous layer to isoelectric point (around pH 6-7) using a solution of sodium hydroxide. The desired 3-(9-anthryl)-D-alanine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Fmoc Protection of 3-(9-anthryl)-D-alanine
This protocol is adapted from a general procedure for the Fmoc protection of amino acids.
Materials:
-
3-(9-anthryl)-D-alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(9-anthryl)-D-alanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether (2 x volume of reaction mixture) to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product will form. Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude Fmoc-3-(9-anthryl)-D-alanine.
Purification Protocol
The crude product can be purified by either recrystallization or high-performance liquid chromatography (HPLC).
Recrystallization
Solvent System: A common solvent system for the recrystallization of Fmoc-protected amino acids is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, ethyl acetate, or dichloromethane) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., hexane or heptane).[4] An ethanol/water mixture has also been reported to be effective for the crystallization of N-Fmoc-amino acids.[5]
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot polar solvent.
-
Slowly add the non-polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative reversed-phase HPLC is the method of choice.
HPLC Conditions (Starting Point for Optimization):
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30-40 minutes is a good starting point for method development.
-
Flow Rate: Dependent on column dimensions, typically 15-20 mL/min for a 20 mm ID column.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 280 nm (for the anthryl group).
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Mobile Phase A and B).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: Synthesis and Purification Workflow for Fmoc-3-(9-anthryl)-D-alanine.
Caption: Logical Flow from Synthesis to Application.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
